molecular formula C20H22N4O3 B2974125 3-{[(4-cyanopyridin-2-yl)oxy]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide CAS No. 2380177-65-9

3-{[(4-cyanopyridin-2-yl)oxy]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide

Cat. No.: B2974125
CAS No.: 2380177-65-9
M. Wt: 366.421
InChI Key: ZZPOTYYIDDMPIG-UHFFFAOYSA-N
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Description

3-{[(4-cyanopyridin-2-yl)oxy]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a cyanopyridine moiety, and a methoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

3-[(4-cyanopyridin-2-yl)oxymethyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-26-18-7-3-2-6-17(18)23-20(25)24-10-4-5-16(13-24)14-27-19-11-15(12-21)8-9-22-19/h2-3,6-9,11,16H,4-5,10,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPOTYYIDDMPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCCC(C2)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-cyanopyridin-2-yl)oxy]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyanopyridine group, and the attachment of the methoxyphenyl moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-cyanopyridin-2-yl)oxy]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-{[(4-cyanopyridin-2-yl)oxy]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate cellular processes.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-{[(4-cyanopyridin-2-yl)oxy]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[(4-cyanopyridin-2-yl)oxy]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide apart is its combination of functional groups, which confer unique chemical reactivity and biological activity

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